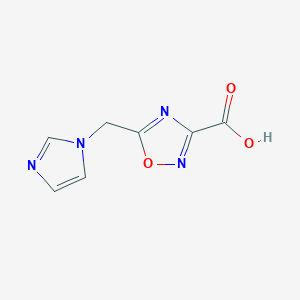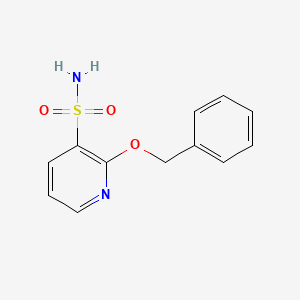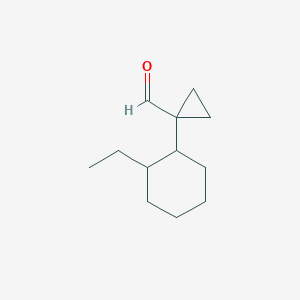![molecular formula C12H17NO B13311543 2-[1-(Cyclopropylamino)propyl]phenol](/img/structure/B13311543.png)
2-[1-(Cyclopropylamino)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Cyclopropylamino)propyl]phenol is an organic compound with the molecular formula C12H17NO It is a phenolic compound characterized by the presence of a cyclopropylamino group attached to a propyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropylamino)propyl]phenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropylamine derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for high yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopropylamino)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Nitro or sulfonic acid derivatives of the phenol.
Scientific Research Applications
2-[1-(Cyclopropylamino)propyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylamino)propyl]phenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with similar antioxidant properties.
Cyclopropylamine: Shares the cyclopropylamino group but lacks the phenolic structure.
Propylphenol: Similar in structure but without the cyclopropylamino group.
Uniqueness
2-[1-(Cyclopropylamino)propyl]phenol is unique due to the combination of the cyclopropylamino group and the phenolic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[1-(cyclopropylamino)propyl]phenol |
InChI |
InChI=1S/C12H17NO/c1-2-11(13-9-7-8-9)10-5-3-4-6-12(10)14/h3-6,9,11,13-14H,2,7-8H2,1H3 |
InChI Key |
MBNFAQMFASWZBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13311477.png)
![1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol](/img/structure/B13311483.png)
![4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene](/img/structure/B13311484.png)
![4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13311486.png)


![3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13311497.png)
![N,N-dimethyl-4-[1-(propylamino)ethyl]aniline](/img/structure/B13311500.png)


![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B13311508.png)

